6-Methylthieno[2,3-B]pyridine-2-carboxylic acid
Description
Contextualization within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the study of organic chemistry and are integral to the development of a vast array of functional molecules. Thienopyridines, which belong to this class, are bicyclic heterocyclic compounds that have been the subject of extensive research due to their interesting chemical properties and significant biological activities. The fusion of a thiophene (B33073) and a pyridine (B92270) ring can result in several isomers, with the thieno[2,3-b]pyridine (B153569) core being a prominent and well-studied scaffold. 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid is a specific derivative of this core structure, featuring a methyl group at the 6-position and a carboxylic acid group at the 2-position. While detailed research specifically on this compound is not extensively published, its structural components suggest it as a molecule of interest within the broader exploration of thienopyridine carboxylic acids.
Significance of Thienopyridine Scaffolds in Chemical and Biological Sciences
The thienopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically important drugs. mdpi.com The most well-known examples are the antiplatelet agents ticlopidine, clopidogrel (B1663587), and prasugrel (B1678051), which are used to prevent blood clots in patients with coronary artery disease and other cardiovascular conditions. mdpi.com Beyond their antithrombotic effects, thienopyridine derivatives have been investigated for a wide range of therapeutic applications, including:
Anticancer Activity: Numerous studies have explored the potential of thienopyridine derivatives as anticancer agents. For instance, certain 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have demonstrated anti-proliferative activity against various cancer cell lines. researchgate.net
Antimicrobial and Antiviral Properties: The thienopyridine nucleus has been incorporated into molecules with activity against various pathogens, including bacteria, fungi, and viruses.
Anti-inflammatory Effects: Research has also indicated the potential for thienopyridine-based compounds to exhibit anti-inflammatory properties.
The versatility of the thienopyridine scaffold stems from the ability to introduce a variety of substituents at different positions on the bicyclic ring system, allowing for the fine-tuning of its physicochemical properties and biological activity. The presence of the carboxylic acid group in compounds like this compound provides a handle for further chemical modification, such as the formation of amides and esters, to create a library of related compounds for structure-activity relationship (SAR) studies.
Below is a data table of some key thienopyridine compounds and their primary biological applications:
| Compound Name | Structure | Primary Biological Application |
| Ticlopidine | C14H14ClNS | Antiplatelet Agent |
| Clopidogrel | C16H16ClNO2S | Antiplatelet Agent |
| Prasugrel | C20H20FNO3S | Antiplatelet Agent |
| 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid | C9H8N2O2S | Research Intermediate |
Research Landscape and Emerging Trends for Thienopyridine Carboxylic Acids
The research landscape for thienopyridine carboxylic acids and their derivatives continues to evolve, with several emerging trends shaping the direction of future investigations. A significant focus remains on the development of new therapeutic agents with improved efficacy, selectivity, and safety profiles.
One prominent trend is the exploration of thienopyridines as inhibitors of novel biological targets. While the P2Y12 receptor is the established target for antiplatelet thienopyridines, researchers are investigating the activity of these scaffolds against other enzymes and receptors implicated in various diseases. mdpi.com For example, derivatives of 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) have been studied as potential inhibitors of phosphoinositide phospholipase C (PI-PLC), an enzyme that is upregulated in many cancers. researchgate.net
Another area of active research is the synthesis of novel derivatives and the application of modern synthetic methodologies to access these compounds more efficiently. This includes the development of multi-component reactions and the use of metal-catalyzed cross-coupling reactions to build molecular diversity around the thienopyridine core.
Furthermore, there is a growing interest in the development of thienopyridine-based prodrugs. Prodrug strategies can be employed to enhance the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of ester and carbonate derivatives of hydroxylated thieno[2,3-b]pyridines is one such approach aimed at improving the therapeutic potential of this class of compounds. researchgate.net
The investigation into the structure-activity relationships of thienopyridine carboxylic acids and their amides is also a continuous effort. By systematically modifying the substituents on the thienopyridine ring and observing the effects on biological activity, researchers can gain valuable insights for the design of more potent and selective molecules.
Structure
3D Structure
Properties
IUPAC Name |
6-methylthieno[2,3-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-2-3-6-4-7(9(11)12)13-8(6)10-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGVARGSALMHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Methylthieno 2,3 B Pyridine 2 Carboxylic Acid and Its Derivatives
Established Synthetic Routes to the Core Structure
The traditional synthesis of the 6-methylthieno[2,3-b]pyridine-2-carboxylic acid core is a multi-step process that relies on the sequential construction of the fused pyridine (B92270) and thiophene (B33073) rings from acyclic or monocyclic precursors.
Multi-Step Chemical Synthesis from Precursors
A common and effective strategy for synthesizing the thieno[2,3-b]pyridine (B153569) framework begins with the construction of a substituted pyridine ring, which then serves as the foundation for the annulation of the thiophene ring. A key precursor in many syntheses is a 4,6-disubstituted-3-cyanopyridine-2(1H)-thione.
The synthesis of this pyridinethione can be accomplished through a multicomponent reaction. For instance, the reaction of ethyl acetoacetate (B1235776) with β-aryl-α-thiocarbamoylacrylonitrile in the presence of a catalytic amount of piperidine (B6355638) yields 4-aryl-3-cyano-5-ethoxycarbonyl-6-methylpyridine-2(1H)-thiones. nih.gov This substituted pyridinethione is a versatile intermediate for the subsequent construction of the fused thiophene ring.
S-Alkylation: The pyridinethione is alkylated with an appropriate reagent, such as ethyl chloroacetate, to introduce the side chain necessary for the subsequent cyclization. This reaction typically proceeds in the presence of a base like sodium ethoxide.
Cyclization: The S-alkylated intermediate undergoes an intramolecular cyclization to form the thiophene ring, yielding a 3-aminothieno[2,3-b]pyridine-2-carboxylate derivative.
Deamination: The 3-amino group, a common feature of syntheses involving Thorpe-Ziegler cyclization of nitriles, is then removed. A Sandmeyer-type reaction using reagents like tert-butyl nitrite (B80452) and triethylsilane can effectively achieve this deamination. acs.org
Hydrolysis: Finally, the ester group at the 2-position is hydrolyzed, typically under basic conditions using a reagent such as sodium hydroxide, to afford the target this compound. acs.org
Table 1: Key Intermediates in the Multi-Step Synthesis
| Intermediate | Structure | Role in Synthesis |
| 4,6-Disubstituted-3-cyanopyridine-2(1H)-thione | Pyridine ring with a cyano and a thione group | Starting precursor for the thieno[2,3-b]pyridine core |
| Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate | Fused thieno[2,3-b]pyridine with an amino and ester group | Product of cyclization, precursor to the deaminated product |
| Ethyl 6-methylthieno[2,3-b]pyridine-2-carboxylate | Deaminated thieno[2,3-b]pyridine ester | Intermediate prior to the final hydrolysis step |
Cyclization Reactions in Thienopyridine Formation
The crucial step in the formation of the thieno[2,3-b]pyridine core from a substituted pyridine precursor is the intramolecular cyclization that builds the thiophene ring. The Thorpe-Ziegler reaction is a prominent cyclization method employed in this context. nih.gov This reaction involves the intramolecular cyclization of a dinitrile or, as in this case, a nitrile with an adjacent active methylene (B1212753) group, catalyzed by a base to form an enamine, which then tautomerizes.
In the synthesis of the 3-aminothieno[2,3-b]pyridine precursor, the S-alkylated pyridinethione, which contains a nitrile group and an adjacent methylene group activated by the ester function, undergoes an intramolecular Thorpe-Ziegler cyclization. nih.gov This base-catalyzed reaction proceeds via the formation of a carbanion on the methylene group, which then attacks the nitrile carbon, leading to the formation of the five-membered thiophene ring fused to the pyridine core. The resulting product is a 3-aminothieno[2,3-b]pyridine derivative. The use of a strong base such as sodium ethoxide in a suitable solvent like ethanol (B145695) is typical for promoting this cyclization.
Strategies for Functionalization at the Carboxylic Acid Moiety
Once the this compound has been synthesized, the carboxylic acid group serves as a versatile handle for further functionalization. A common modification is the formation of amides through coupling reactions with various amines.
Standard amide coupling reagents, such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), are effective for this transformation. acs.org In a typical procedure, the carboxylic acid is activated by HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), followed by the addition of the desired amine to yield the corresponding carboxamide derivative. This method allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of compounds for various research applications.
Advanced Synthetic Approaches
To improve upon the traditional multi-step syntheses, more modern and efficient methods have been developed. These include palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, which can offer advantages in terms of reaction times, yields, and substrate scope.
Palladium-Catalyzed Cross-Coupling Methods
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully applied to the synthesis of functionalized thieno[2,3-b]pyridine derivatives. acs.org These reactions are powerful tools for the formation of carbon-carbon bonds.
For instance, a Suzuki-Miyaura coupling can be employed to introduce substituents at various positions of the thieno[2,3-b]pyridine core, provided a suitable halide or triflate is present on the ring. A common strategy involves the coupling of a boronic acid or boronate ester with the heterocyclic halide in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. acs.org While not directly applied to the synthesis of the carboxylic acid itself, this methodology is highly valuable for the derivatization of the thieno[2,3-b]pyridine scaffold, allowing for the introduction of aryl or heteroaryl groups that would be difficult to install using classical methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including thieno[2,3-b]pyridines. mdpi.com The use of microwave irradiation can significantly reduce reaction times from hours to minutes.
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages | Key Applications |
| Multi-Step Synthesis | Well-established, reliable, provides access to a wide range of derivatives. | Can be lengthy, may require harsh reaction conditions, can generate significant waste. | Fundamental synthesis of the core structure and its basic derivatives. |
| Palladium-Catalyzed Cross-Coupling | High efficiency in C-C bond formation, broad substrate scope, mild reaction conditions. | Requires specialized catalysts, potential for metal contamination in the final product. | Introduction of aryl and heteroaryl substituents onto the thieno[2,3-b]pyridine core. |
| Microwave-Assisted Synthesis | Dramatically reduced reaction times, often improved yields, enhanced reaction control. | Requires specialized equipment, scalability can be a challenge for some reactions. | Acceleration of various synthetic steps, including cyclization and cross-coupling reactions. |
Biocatalytic Transformations and Enzymatic Approaches
Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing complex molecules and their metabolites. In the context of the thienopyridine class of compounds, enzymatic approaches have been primarily explored for the bioactivation of prodrugs like clopidogrel (B1663587) and prasugrel (B1678051) and for the synthesis of their active metabolites. nih.govsemanticscholar.org These processes often involve enzymes that can perform specific oxidative transformations on the thienopyridine core structure.
Key enzymes involved in these transformations include:
Cytochrome P450 (CYP) Monooxygenases: These enzymes are crucial in the in vivo metabolic activation of thienopyridine prodrugs. For instance, CYP enzymes like CYP2C19, CYP3A4, CYP1A2, and CYP2B6 catalyze the oxidation of the thiophene ring, which is a necessary step for the formation of the active thiol metabolites that exhibit antiplatelet effects. nih.govnih.gov
Fungal Peroxygenases (UPOs): Unspecific peroxygenases (UPOs) have been investigated as effective biocatalysts for mimicking P450 reactions in vitro. nih.gov They require only a hydroperoxide as an oxidant and have been successfully used for the one-pot synthesis of thienopyridine metabolites. semanticscholar.org For example, a UPO from the fungus Marasmius rotula (MroUPO) has been used to convert thienopyridine precursors into their active forms, achieving yields of 25-44% under optimized conditions. nih.govsemanticscholar.org
Esterases: In the case of prasugrel, a thienopyridine prodrug, esterases such as porcine liver esterase (PLE) are involved in the initial hydrolysis step to form a thiolactone intermediate, which is then further oxidized by CYP enzymes. nih.gov
These enzymatic strategies highlight the potential for biocatalysis in the late-stage functionalization and synthesis of complex thienopyridine derivatives, potentially offering routes to novel analogs of this compound with improved properties. semanticscholar.org
Synthesis of Key Intermediates and Precursors
The construction of the this compound scaffold relies on the availability of key intermediates and precursors that can be assembled to form the bicyclic thienopyridine core. Common strategies involve the synthesis of substituted pyridines or thiophenes which are then cyclized.
One fundamental precursor is ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate . This compound serves as a versatile starting material for further modifications. acs.org It can be synthesized through multi-step sequences, often involving the reaction of a substituted pyridine with a sulfur-containing reagent to build the adjacent thiophene ring. researchgate.net For instance, the reaction of 2-chloronicotinonitriles with α-mercapto esters or ketones can lead to the formation of the 3-aminothieno[2,3-b]pyridine system. The hydrolysis of the resulting ester provides the corresponding carboxylic acid, a key intermediate for derivatization. acs.org
Another important synthetic route involves the construction of the thiophene ring onto a pre-existing pyridine core. A documented method for a related structure, methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, starts with methyl 2-chloro nicotinoate and methyl thioglycolate . mdpi.com These precursors are reacted in the presence of a base like potassium carbonate to yield the desired thienopyridine structure. mdpi.com This general approach can be adapted to produce the 6-methyl derivative by starting with the appropriately substituted methyl 2-chloro-5-methylnicotinoate.
The synthesis of these precursors is critical for the eventual production of the target molecule and its derivatives. The choice of precursor often dictates the subsequent derivatization strategies that can be employed.
Derivatization Strategies for Structural Modification
Derivatization of the this compound core is essential for exploring structure-activity relationships (SAR) and developing new therapeutic agents. Modifications can be targeted at the carboxylic acid group, the thiophene ring, or the pyridine ring.
Amide and Ester Formation: The carboxylic acid functional group is a primary site for derivatization. Standard amide coupling reactions are frequently used to generate a library of carboxamides. For example, 3-aminothieno[2,3-b]pyridine-2-carboxylic acid can be activated with coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then reacted with a diverse range of amines to yield the corresponding amides. acs.org This strategy has been used to synthesize novel amides with potential activity against Mycobacterium tuberculosis. acs.org Similarly, the carboxylic acid can be esterified to produce various ester derivatives.
Modification of the Thiophene Ring: The thiophene portion of the bicyclic system can also be functionalized. A common strategy involves Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. For this, a precursor such as methyl 3-bromothieno[2,3-b]pyridine-2-carboxylate is reacted with various boronic acids or their esters in the presence of a palladium catalyst. mdpi.com This approach allows for the synthesis of a wide array of 3-arylthieno[2,3-b]pyridine derivatives. mdpi.com
Prodrug Strategies: To enhance pharmacokinetic properties, prodrug strategies are often employed. Inspired by clinically used thienopyridines, amino acids can be introduced to create prodrugs. This has been demonstrated by converting a 2-hydroxytetrahydrothienopyridine (a thiolactone intermediate) into various N-Boc-L-amino acid derivatives, which are then deprotected to yield the final amino acid prodrugs. nih.govmdpi.com
The following table summarizes examples of derivatization strategies applied to the thieno[2,3-b]pyridine scaffold.
| Precursor/Core Structure | Reaction Type | Reagents | Resulting Derivative Class | Reference |
|---|---|---|---|---|
| 3-Aminothieno[2,3-b]pyridine-2-carboxylic acid | Amide Coupling | HATU, Various Amines | 3-Aminothieno[2,3-b]pyridine-2-carboxamides | acs.org |
| Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate | Suzuki-Miyaura Coupling | (Hetero)aryl boronic acids/esters, Pd catalyst | Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | mdpi.com |
| 2-Hydroxytetrahydrothienopyridine | Esterification/Coupling | N-Boc-L-amino acids, EDCI, DMAP | Amino Acid Prodrugs | nih.govmdpi.com |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Oxidation | Hypochlorite (B82951), MCPBA, MMPP | S-oxides, Oxidative Dimers | nih.gov |
These derivatization strategies enable the systematic modification of the this compound structure, facilitating the development of new compounds with tailored biological activities.
Chemical Reactivity and Transformation Studies of 6 Methylthieno 2,3 B Pyridine 2 Carboxylic Acid Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The susceptibility of the 6-methylthieno[2,3-b]pyridine-2-carboxylic acid core to aromatic substitution is dictated by the distinct properties of the fused rings.
Studies on related benzo[b]thieno[2,3-c]pyridines have shown that acylation can proceed at specific positions on the benzene (B151609) ring portion of the molecule, indicating that substitution patterns can be complex and reagent-dependent. researchgate.net For the 6-methylthieno[2,3-b]pyridine (B156179) core, selective oxidation of the sulfur atom to form S-oxides and S-dioxides (sulfones) represents a key electrophilic-type transformation. nih.gov
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine (B92270) ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (the 4- and 6-positions). uoanbar.edu.iq The reactivity of the 6-methylthieno[2,3-b]pyridine core towards nucleophiles can be exploited for functionalization, although this is less commonly explored than reactions involving the carboxylic acid group. Spontaneous cyclization has been observed during attempted hydrazinolysis of related ester derivatives, where hydrazine (B178648) acts as a nucleophile, leading to the substitution of a sulfur-containing fragment to yield a pyrazolopyridine. researchgate.net
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group at the 2-position is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through esterification, amidation, and other transformations.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation, often accomplished through Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis. rug.nlmedcraveonline.com This method is applicable to pyridine carboxylic acids, where catalysts like sulfuric acid are used, and the resulting ester can often be purified by distillation. google.com The methyl ester of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a known derivative. chemicalbook.com Esterification is also a key step in creating prodrugs of related bioactive thienopyridines, where bulky ester groups are introduced to modify physical properties like solubility. mdpi.com
Amidation: The formation of amides from the carboxylic acid is arguably the most significant reaction for this class of compounds, as a vast number of biologically active derivatives are N-substituted carboxamides. nih.govmdpi.comnih.govnih.govgoogle.com This transformation involves coupling the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids themselves, the reaction often requires an activating agent or is performed on an ester derivative of the acid. The direct catalytic amidation of carboxylic acids is an area of active research, aiming for more atom-economical processes. nih.govmdpi.com Numerous studies report the synthesis of 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamides by reacting the corresponding acid or its ester with various anilines. nih.govgoogle.com
| Reactant 1 (Thienopyridine) | Reactant 2 (Amine) | Product | Reference |
|---|---|---|---|
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid derivative | 4-Fluoroaniline | 3-Amino-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | nih.gov |
| 3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylic acid derivative | 4-Methoxyaniline | 3-Amino-N-(4-methoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide | nih.gov |
| 3-Amino-5-(1-hydroxyethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylic acid derivative | Various Aryl Amines | N-Aryl-3-amino-5-(1-hydroxyethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamides | mdpi.com |
| 3-Amino-thieno[2,3-b]pyridine-2-carboxylic acid derivative | Various Anilines | Substituted 3-Amino-thieno[2,3-b]pyridine-2-carboxylic acid amides | google.com |
The removal of the carboxylic acid group via decarboxylation is a potential transformation. The stability of pyridine carboxylic acids towards decarboxylation is highly dependent on the position of the carboxyl group. Pyridine-2-carboxylic acids (picolinic acids) are known to decarboxylate more readily than their 3- and 4-isomers. stackexchange.com The mechanism is believed to proceed through a zwitterionic intermediate, where the pyridine nitrogen is protonated. stackexchange.com
The rate of this reaction is sensitive to other substituents on the ring. For instance, electron-donating groups like hydroxyl or amino at the 3-position can facilitate decarboxylation. researchgate.net In some synthetic sequences involving thieno[2,3-b]pyridines, it has been noted that certain carboxylic acid intermediates are easily decarboxylated during their formation. researchgate.net However, detailed kinetic studies specifically on the decarboxylation of this compound are not extensively reported. The stability of the resulting carbanion at the 2-position of the thieno[2,3-b]pyridine ring system would be a key factor in determining the feasibility and rate of this reaction.
Transformations of the Thiophene (B33073) and Pyridine Rings
While modifications of the carboxylic acid group are common, transformations that alter the core heterocyclic ring structure are less frequent but mechanistically significant.
Ring expansion and contraction reactions are powerful tools in synthetic chemistry for accessing novel ring systems. uchicago.edu However, the application of these methodologies to transform a pre-formed this compound skeleton is not a widely documented strategy. More commonly, ring contraction is employed as a method for the synthesis of the thieno[2,3-b]pyridine core itself, rather than a subsequent transformation of it. researchgate.net The inherent stability of the aromatic thienopyridine system makes such skeletal rearrangements energetically demanding.
The Thorpe-Ziegler reaction is a critical reaction in the context of thieno[2,3-b]pyridines, but it is important to classify its role correctly. It is not a rearrangement of the fused heterocyclic system but rather the key intramolecular cyclization step used to construct the thiophene ring onto a pyridine precursor. researchgate.net
Oxidative Transformations (e.g., Oxidative Dimerization)
The oxidative transformation of thieno[2,3-b]pyridine derivatives represents a key strategy for the functionalization of this heterocyclic core. One of the notable oxidative reactions is the dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are structurally related to this compound. Research in this area has revealed that the oxidation of these compounds can lead to the formation of complex, polyheterocyclic structures through a dimerization process.
A significant study demonstrated the noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides. osi.lvresearchgate.netnih.govnih.gov This reaction, when conducted in a solution of aqueous dioxane with sodium hypochlorite (NaOCl), results in the oxidative dimerization of the starting material to yield pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones. researchgate.net The yields for this transformation are reported to be in the moderate range of 37–55%. researchgate.net
An alternative and more efficient method for this oxidative dimerization involves the use of phase transfer catalysis (PTC). researchgate.net When the oxidation is performed in a biphasic system of dichloromethane (B109758) (CH2Cl2) and water, the yields of the dimerized products are improved, ranging from 43–64%. researchgate.net This stereoselective reaction leads to the formation of only one of the eight possible enantiomeric pairs. researchgate.net The mechanism of this transformation is proposed to proceed as a form of oxidative dimerization, involving the cleavage of N–H and C(2)=C(3) bonds and the formation of three new σ-bonds, without the involvement of the pyridine nitrogen or sulfur atoms in the oxidation process. researchgate.net
The scope of this oxidative dimerization is primarily effective for thieno[2,3-b]pyridine-2-carboxamides that possess electron-donating groups in their aryl substituents. researchgate.net These findings highlight a novel pathway for the synthesis of intricate polyheterocyclic systems from thieno[2,3-b]pyridine precursors.
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | NaOCl in aqueous dioxane | Pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones | 37–55 | researchgate.net |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Phase transfer catalysis (PTC) in CH2Cl2–water | Pyrido[3′′′′,2′′′′:4‴,5‴]thieno[2‴,3‴:4″,5″]pyrrolo[3″,4″:3′,4′]pyrrolo-[2′,3′:4,5]thieno[2,3-b]pyridine-6,13-diones | 43–64 | researchgate.net |
Heterocycle Annulation and Fused Ring System Formation
The thieno[2,3-b]pyridine scaffold, including derivatives of this compound, serves as a versatile platform for the construction of more complex, fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing framework, are a key strategy in expanding the chemical diversity and potential applications of these compounds. A variety of synthetic methodologies have been developed to achieve the annulation of different heterocyclic rings onto the thieno[2,3-b]pyridine core.
One approach to the synthesis of fused systems involves the cyclization of appropriately functionalized thieno[2,3-b]pyridine derivatives. For instance, 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413) can be utilized as a precursor for the formation of fused pyrimidine (B1678525) rings. osi.lv Its reaction with triethyl orthoformate, followed by treatment with hydrazine hydrate (B1144303), leads to the formation of 4-imino-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-amine. osi.lv This product can then undergo further cyclocondensation reactions to generate novel heterocyclic structures. osi.lv
In a similar vein, 3-aminothieno[2,3-b]pyridine-2-carbonitriles can be condensed with triethyl orthoformate to produce methanimidate derivatives. researchgate.net Subsequent reaction with hydrazine hydrate yields 3-amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines. researchgate.net These compounds, in turn, are valuable intermediates for the synthesis of more complex fused systems, such as triazolopyridothienopyrimidines and pyridothienopyrimidotriazinoindoles. researchgate.net
Another strategy for heterocycle annulation involves the intramolecular cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides. The cyclization of ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate, for example, results in the formation of 2,4-dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile. researchgate.net This reaction demonstrates the potential for forming dipyridine systems fused to the central thiophene ring.
The construction of fused 2-pyridone rings has also been explored as an effective annulation tactic. mdpi.comresearchgate.netnih.govorganic-chemistry.org While not specifically demonstrated on this compound, the general methodology involves the tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters, followed by intramolecular ring closure and decarboxylation. mdpi.comresearchgate.netnih.govorganic-chemistry.org This approach offers a versatile route to 5,6-fused 2-pyridone ring systems. mdpi.comresearchgate.netnih.govorganic-chemistry.org
| Starting Material | Reagents | Fused Ring System Formed | Product | Reference |
|---|---|---|---|---|
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 1. Triethyl orthoformate 2. Hydrazine hydrate | Pyrimidine | 4-Imino-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-amine | osi.lv |
| 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | 1. Triethyl orthoformate 2. Hydrazine hydrate | Pyrimidine | 3-Amino-4-iminopyrido[3',2':4,5]thieno[3,2-d]pyrimidines | researchgate.net |
| Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate | Intramolecular cyclization | Dipyridine | 2,4-Dihydroxy-7,9-dimethylthieno[2,3-b : 4,5-b′]dipyridine-3-carbonitrile | researchgate.net |
Structure Activity Relationship Sar and Molecular Design Investigations
Elucidation of Essential Pharmacophores within Thienopyridine Scaffolds
The thienopyridine core is considered a classical bioisostere of purines and pyrimidines, contributing to its ability to interact with a wide range of biological targets. researchgate.net The fundamental pharmacophore of the thieno[2,3-b]pyridine (B153569) scaffold lies in its bicyclic, aromatic structure which provides a rigid framework for the precise orientation of functional groups. The nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the thiophene (B33073) ring are key features, influencing the electronic distribution and potential for hydrogen bonding. researchgate.netresearchgate.net
For many biologically active thienopyridines, the presence of specific substituents at the 2- and 3-positions of the thiophene ring, as well as at various positions on the pyridine ring, are critical for activity. For instance, in a series of anti-proliferative thieno[2,3-b]pyridines, a 3-amino group and a 2-carboxamide (B11827560) moiety were identified as important for activity. nih.gov The planarity of the thienopyridine system is also thought to be a significant factor, as it can facilitate intermolecular interactions such as π-stacking with biological targets. nih.gov The core scaffold's ability to present substituents in a defined spatial arrangement is fundamental to its role as a versatile pharmacophore.
Impact of Substituent Effects on Biological Activity
The biological activity of the 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid scaffold can be significantly modulated by the introduction of various substituents. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties.
The methyl group at the 6-position of the pyridine ring plays a significant role in the SAR of this scaffold. In studies of related thieno[2,3-b]pyridine derivatives with anti-proliferative activity, it has been observed that substituents on the pyridine ring can enhance biological potency. nih.gov The presence of a methyl group can influence the molecule's lipophilicity, which in turn can affect its ability to cross cell membranes and interact with hydrophobic pockets within a target protein. nih.gov Furthermore, the methyl group can provide a point for metabolic transformation, potentially leading to the formation of active or inactive metabolites. The precise impact of the 6-methyl group is context-dependent and is influenced by the other substituents on the thienopyridine core and the specific biological target.
Modification of the carboxylic acid group at the 2-position is a common strategy to alter the properties of thienopyridine derivatives. Converting the carboxylic acid to amides or esters can have profound effects on the compound's biological activity and pharmacokinetic profile.
For example, in the development of antiplatelet agents based on the thienopyridine scaffold, esterification of a carboxylic acid moiety is a key step in creating prodrugs. mdpi.com These ester prodrugs are often more readily absorbed and are then hydrolyzed in the body to release the active carboxylic acid. Similarly, the formation of amides from the carboxylic acid can lead to compounds with altered hydrogen bonding capabilities and steric profiles, which can significantly impact target binding. acs.org In a study of 3-aminothieno[2,3-b]pyridine-2-carboxamides, the nature of the amide substituent was found to be critical for antimycobacterial activity, with bulkier amides generally showing better activity. acs.org
The following table summarizes the effects of carboxylic acid modification on the biological activity of thienopyridine analogs.
| Modification | Effect on Physicochemical Properties | Impact on Biological Activity | Example Class |
| Amide Formation | Increases hydrogen bonding potential, alters polarity and steric bulk. | Can enhance binding to target proteins through additional hydrogen bonds; activity is highly dependent on the amide substituent. | Anticancer and Antimycobacterial agents |
| Esterification | Increases lipophilicity, can mask the polar carboxylic acid group. | Often used in prodrug design to improve oral absorption and bioavailability. The ester is cleaved in vivo to release the active drug. | Antiplatelet agents |
The introduction of aromatic and heteroaromatic substituents on the thienopyridine scaffold is a key strategy for modulating biological activity. These groups can engage in various non-covalent interactions with the target protein, including π-π stacking, hydrophobic interactions, and hydrogen bonding.
The strategic placement of aromatic and heteroaromatic groups can also be used to block sites of metabolism, thereby improving the metabolic stability of the compound. nih.gov
Conformational Analysis and Stereochemical Considerations
The three-dimensional conformation of this compound and its derivatives is a critical determinant of their biological activity. While the core thienopyridine scaffold is largely planar, the substituents attached to it can adopt various conformations, which will influence how the molecule fits into a binding site.
Stereochemistry becomes particularly important when chiral centers are present in the molecule. For the well-known thienopyridine antiplatelet drugs clopidogrel (B1663587) and prasugrel (B1678051), the active metabolites contain a chiral thiol group, and the stereochemistry at this center is crucial for their biological activity. nih.gov For example, the active metabolite of prasugrel exists as four stereoisomers, with the (R,S)- and (R,R)-isomers being the most potent. nih.gov This highlights the importance of controlling stereochemistry during the design and synthesis of new thienopyridine-based therapeutic agents. The synthesis of conformationally constrained tricyclic thienopyridines has been explored as a means to lock the molecule into a specific, biologically active conformation. thieme-connect.com
Bioisosteric Replacements and Analog Design
Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. researchgate.net
In the context of this compound, the carboxylic acid group itself is a key target for bioisosteric replacement. While the carboxylic acid can form important ionic and hydrogen bond interactions with a target protein, it can also lead to poor cell permeability and rapid metabolism. nih.gov Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various other acidic heterocyles. cambridgemedchemconsulting.comdrughunter.com These replacements can mimic the acidic nature of the carboxylic acid while offering advantages such as improved metabolic stability and altered pKa values, which can influence tissue permeation. cambridgemedchemconsulting.com
The thienopyridine scaffold itself can be considered a bioisostere of other bicyclic systems. For instance, replacing a benzene (B151609) ring with a thiophene ring in a quinolinone scaffold led to the development of potent thienopyridinone inhibitors of the NMDA receptor. researchgate.net This demonstrates the utility of scaffold hopping, where the core structure is modified to generate novel compounds with potentially improved properties. nih.gov
The following table lists some common bioisosteric replacements for the carboxylic acid moiety.
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa and ability to act as a hydrogen bond donor/acceptor. Can improve metabolic stability. cambridgemedchemconsulting.comdrughunter.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide | Mimics the acidic proton and hydrogen bonding pattern. Generally more lipophilic than a carboxylic acid. drughunter.com |
| Carboxylic Acid (-COOH) | Hydroxamic Acid | Can chelate metal ions in enzyme active sites. |
| Carboxylic Acid (-COOH) | Isoxazolol | Acts as a carboxylic acid mimic with a different electronic and steric profile. nih.gov |
Prodrug Design and Optimization Strategies
The development of prodrugs for this compound represents a strategic approach to overcoming potential pharmacokinetic and pharmacodynamic limitations of the parent drug. Prodrugs are inactive bioreversible derivatives of a drug molecule that, following administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. nih.gov This strategy is often employed to enhance properties such as solubility, permeability, stability, and patient compliance, or to achieve site-specific drug delivery.
For a parent molecule like this compound, the carboxylic acid functional group is a prime target for chemical modification to create prodrugs. The primary objectives for designing prodrugs of this compound would be to improve its oral bioavailability, which can be limited by factors such as poor membrane permeability or susceptibility to efflux transporters.
One of the most common and effective strategies for creating prodrugs of carboxylic acid-containing compounds is through esterification. By converting the carboxylic acid to an ester, the polarity of the molecule is reduced, which can significantly enhance its lipophilicity. This increased lipophilicity often leads to improved absorption across the gastrointestinal tract. The choice of the alcohol used for esterification is a critical aspect of the optimization process. Simple alkyl esters, such as methyl or ethyl esters, can be synthesized to increase lipophilicity. However, the in vivo hydrolysis of these esters to release the active carboxylic acid can be slow. To address this, more sophisticated ester prodrugs can be designed to be substrates for specific enzymes, such as carboxylesterases, which are abundant in the liver and other tissues.
Another advanced prodrug strategy involves the use of amino acids to form amino acid-ester prodrugs. This approach has been successfully applied to other thienopyridine scaffolds to enhance their therapeutic potential. nih.govresearchgate.netsciprofiles.com Linking an amino acid to the carboxylic acid moiety of this compound could potentially improve its absorption via amino acid transporters present in the intestine. The selection of the amino acid can be varied to fine-tune the prodrug's properties. For instance, the use of different amino acids can modulate the prodrug's affinity for specific transporters and its rate of enzymatic cleavage.
The table below illustrates a hypothetical series of ester prodrugs of this compound and the anticipated impact of these modifications on key physicochemical and pharmacokinetic properties.
| Prodrug Moiety | Anticipated Change in Lipophilicity | Expected Rate of Hydrolysis | Potential for Transporter-Mediated Uptake |
| Methyl Ester | Increased | Slow | Low |
| Ethyl Ester | Increased | Moderate | Low |
| L-Valine Ester | Moderately Increased | Fast (via peptidases) | High (via PEPT1) |
| L-Leucine Ester | Increased | Fast (via peptidases) | High (via PEPT1) |
In addition to esters, amide prodrugs could also be considered, although they are generally more stable to hydrolysis than esters, which can result in incomplete conversion to the parent drug. cbspd.com However, for certain applications, a slower, more sustained release of the active drug may be desirable. The optimization of amide prodrugs would involve the careful selection of the amine component to balance stability with the rate of in vivo cleavage.
The optimization of any prodrug strategy for this compound would necessitate a comprehensive evaluation of its chemical stability, enzymatic hydrolysis kinetics, in vitro permeability, and in vivo pharmacokinetic profile. These studies are essential to ensure that the prodrug is efficiently converted to the active parent compound and that the promoiety is non-toxic and readily eliminated from the body.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of thieno[2,3-b]pyridine (B153569) derivatives, providing highly accurate mass measurements that facilitate the determination of elemental compositions. mdpi.commdpi.com Techniques like electrospray ionization (ESI) and chemical ionization (CI) are commonly employed to generate ions of the target molecule, whose mass-to-charge ratio is then measured with high precision. mdpi.com This allows for the unambiguous confirmation of the molecular formula, a critical first step in structural verification.
Tandem Mass Spectrometry (MS/MS) extends the capability of HRMS by enabling detailed structural elucidation through controlled fragmentation of a selected parent ion. researchgate.net The resulting fragment ions produce a characteristic pattern, or spectrum, that serves as a structural fingerprint. By analyzing these fragmentation pathways, researchers can deduce the connectivity of atoms within the thieno[2,3-b]pyridine core and its substituents. This method is invaluable for distinguishing between isomers and confirming the structure of newly synthesized compounds within this class. researchgate.net
Furthermore, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for metabolite profiling. nih.gov In studies involving derivatives of the thieno[2,3-b]pyridine scaffold, GC-MS has been used to identify and quantify metabolites in biological systems, offering insights into the compound's mechanism of action and metabolic fate. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the definitive structural assignment of organic molecules like 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. mdpi.com
In the ¹H NMR spectrum of related thieno[2,3-b]pyridine esters, protons on the pyridine (B92270) and thiophene (B33073) rings exhibit characteristic chemical shifts and coupling patterns that allow for their precise assignment. mdpi.commdpi.com For the 6-methyl derivative, a singlet corresponding to the methyl protons would be expected, alongside distinct signals for the aromatic protons on the pyridine ring. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm. mdpi.comlibretexts.org
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. mdpi.com These experiments reveal correlations between neighboring protons (COSY) and between protons and the carbon atoms they are attached to (HMQC) or separated by two or three bonds from (HMBC), allowing for the unambiguous assignment of all signals and final confirmation of the molecular structure. mdpi.com
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Pyridine-H | 7.40 - 8.80 | d, dd | Chemical shifts and coupling constants (J) are highly dependent on substitution patterns. mdpi.commdpi.com |
| Thiophene-H | ~7.50 | s | Positioned at C3; absent if substituted. |
| 6-CH₃ | ~2.40 | s | A singlet indicating the methyl group protons. mdpi.com |
| COOH | > 10.0 | br s | Typically a broad singlet, position is concentration and solvent dependent. mdpi.comlibretexts.org |
Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Interaction Studies
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by characteristic absorptions of the carboxylic acid and the aromatic heterocyclic system. libretexts.org
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. libretexts.orgresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid typically gives rise to a strong, sharp band between 1680-1710 cm⁻¹. mdpi.comlibretexts.org Additionally, C=C and C=N stretching vibrations from the fused aromatic rings would appear in the 1400-1600 cm⁻¹ region, while C-H stretching from the aromatic rings and methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. vscht.cz
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated π-system of the thieno[2,3-b]pyridine core is expected to absorb UV light, giving rise to distinct absorption bands. The position and intensity of these bands are sensitive to the molecular structure and can be used to study interactions with other molecules or changes in the electronic environment. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (O-H) | Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Aromatic/Methyl (C-H) | Stretch | 2850 - 3100 | Medium |
| Carboxylic Acid (C=O) | Stretch | 1680 - 1710 | Strong |
| Aromatic (C=C / C=N) | Stretch | 1400 - 1600 | Medium-Strong |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For compounds in the thieno[2,3-b]pyridine class, which possess a high degree of planarity, X-ray crystallography can also reveal crucial information about intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the crystal packing. mdpi.comresearchgate.net This information is vital for understanding the physical properties of the solid material and for structure-based drug design efforts.
Chromatographic Techniques for Separation and Purity Assessment (e.g., UHPLC)
Chromatographic techniques are essential for the separation and purification of synthesized thieno[2,3-b]pyridine derivatives and for the assessment of their purity. Thin-layer chromatography (TLC) is often used for rapid reaction monitoring, while column chromatography is employed for purification on a larger scale. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for determining the purity of the final compound. These techniques separate components of a mixture with high resolution, allowing for the detection and quantification of even minor impurities. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. These methods are also foundational for quantitative analysis in various assays. pdeonline.org
Advanced Physical Characterization Techniques (e.g., Predicted Collision Cross Section for Ion Mobility Mass Spectrometry)
Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. researchgate.net The key parameter measured is the collision cross section (CCS), which is a measure of the ion's rotational average projected area. IMS can provide an additional dimension of separation, allowing for the differentiation of isomers that may be indistinguishable by mass spectrometry alone. pdeonline.orgchemrxiv.org For this compound, IMS could be used to obtain an experimental CCS value. This value can be compared to theoretically predicted CCS values for candidate structures, providing a high degree of confidence in structural assignments and offering insights into the gas-phase conformation of the ion. researchgate.net
Computational Chemistry and Cheminformatics in Thienopyridine Research
Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Calculations)
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic properties of molecules from first principles. For thienopyridine derivatives, DFT calculations offer a powerful lens to examine their electronic structure and predict spectroscopic behavior, which is fundamental to understanding their reactivity and interaction with biological targets. nih.govelsevierpure.com
DFT calculations are used to model the electronic landscape of thienopyridine molecules. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. elsevierpure.commdpi.com A smaller energy gap generally suggests higher reactivity. mdpi.com
Studies on related pyridine (B92270) dicarboxylic acids and thieno[2,3-b:4,5-b′]dipyridine compounds have utilized DFT to calculate these electronic properties. elsevierpure.comelectrochemsci.org For instance, analysis of various pyridine dicarboxylic acids showed that the compound with the lowest ionization energy and highest electron affinity was predicted to have greater interaction efficiency. electrochemsci.org While specific DFT data for 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid is not detailed in the available literature, the methodologies applied to analogous structures provide a framework for how its electronic characteristics would be assessed.
Table 1: Representative Electronic Properties Calculated via DFT for Heterocyclic Compounds Note: This table is illustrative of typical data obtained from DFT studies on related molecular classes, as specific values for this compound were not found in the cited literature.
| Calculated Property | Description | General Significance in Drug Design |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | The minimum energy required to remove an electron. | Influences charge-transfer interactions. |
| Electron Affinity (A) | The energy released when an electron is added. | Influences charge-transfer interactions. |
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to predict sites for electrophilic and nucleophilic attack. | Identifies regions for non-covalent interactions with a target protein. |
DFT calculations are also a reliable tool for predicting various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. nih.govmdpi.comresearchgate.net By calculating vibrational frequencies and chemical shifts, researchers can corroborate experimental findings and assign spectral features to specific molecular motions and electronic transitions. mdpi.comresearchgate.net For example, theoretical studies on related pyridine derivatives have successfully correlated calculated IR and NMR spectra with experimental data, aiding in structural confirmation. nih.gov This predictive capability is invaluable for characterizing novel thienopyridine compounds like this compound.
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely applied to the thieno[2,3-b]pyridine (B153569) scaffold to elucidate potential mechanisms of action and guide structure-activity relationship (SAR) studies. nih.govnih.gov Docking simulations place the ligand into the binding site of a protein and score the interaction, typically in terms of binding energy, to estimate the binding affinity. nih.govresearchgate.net
Studies on various thieno[2,3-b]pyridine derivatives have identified several protein targets. For instance, analogs have been docked into the active sites of phosphoinositide-specific phospholipase C (PI-PLC) and the non-receptor tyrosine kinase c-Src. nih.govrsc.orgmdpi.com These simulations reveal key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues (e.g., GLU341, HIS311) in the protein's active site, which are crucial for binding. mdpi.com
Table 2: Examples of Molecular Docking Studies on Thieno[2,3-b]pyridine Scaffolds Note: The following studies were performed on derivatives of the thieno[2,3-b]pyridine scaffold, not on this compound itself.
| Compound Class | Protein Target | Key Findings |
| Thieno[2,3-b]pyridine derivatives | Phosphoinositide phospholipase C (PI-PLC) | Predicted binding modes identified key hydrogen bond interactions with GLU341 and HIS311. mdpi.com |
| 3-Amino-thieno[2,3-b]pyridines | c-Src non-receptor tyrosine kinase | Modeling helped hypothesize ligand orientation within the ATP hydrophobic pocket. nih.gov |
| Thieno[2,3-c]pyridine derivatives | Heat shock protein 90 (Hsp90) | Docking revealed crucial molecular interactions contributing to anticancer activity. mdpi.com |
| 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine derivatives | Nicotinate mononucleotide adenylyltransferase | Modeling was used to study the relative potency and binding energy of synthesized compounds. researchgate.net |
Molecular Dynamics Simulations for Conformational Sampling and Binding
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a ligand-protein complex over time. These simulations provide insights into the conformational flexibility of the ligand and the stability of its interactions within the binding site. nih.gov While specific MD simulation data for this compound are not available in the cited literature, the technique is crucial for validating docking results and understanding the thermodynamics of binding for related compounds. For example, MD simulations on thiazolo[3,2-a]pyridine derivatives targeting α-amylase were used to assess the stability of the docked complex, showing it stabilized after 25 nanoseconds with minor perturbations. nih.gov Such studies are essential for confirming that the predicted binding mode from docking is maintained in a dynamic, solvated environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A 3D-QSAR model was successfully developed for a series of 46 thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ). nih.gov This study used a docking-based alignment and generated contour maps that helped identify the essential structural requirements for ligands to achieve a complementary fit with the protein's active site. nih.gov The resulting model showed good predictive power, with a high Q² value (0.600), indicating its potential to guide the design of new, more potent inhibitors. nih.gov This approach exemplifies how QSAR can be applied to the thienopyridine scaffold to predict the activity of novel analogs.
Virtual Screening and Library Design
The thieno[2,3-b]pyridine scaffold serves as a valuable core structure for virtual screening and the design of compound libraries. nih.gov Virtual screening involves computationally searching large databases of compounds to identify molecules that are likely to bind to a specific biological target. The thieno[2,3-b]pyridine family of compounds was initially discovered through a virtual screen targeting phosphoinositide specific phospholipase C (pi-PLC). nih.gov This core scaffold can be elaborated with various functional groups to create a focused library of derivatives. researchgate.net These libraries can then be screened in silico to prioritize which compounds should be synthesized and tested, streamlining the drug discovery process and efficiently exploring the chemical space around the thienopyridine core. rsc.org
Investigations into Biological Activities and Mechanisms of Action Non Clinical Focus
Antimicrobial Activity Studies
Derivatives of the thieno[2,3-b]pyridine (B153569) scaffold have been evaluated for their efficacy against various microbial pathogens, including bacteria and mycobacteria.
Research into the antibacterial properties of thieno[2,3-b]pyridine derivatives has shown moderate activity against certain bacterial species. In one study, a series of synthesized thieno[2,3-b]pyridines were screened for their in vitro antibacterial activity against four bacterial species: Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg The results indicated that some of the tested compounds displayed moderate antibacterial effects. ekb.eg Specifically, two derivatives, 8a and 8e, exhibited moderate activity against the Gram-positive bacterium B. subtilis. ekb.eg
Another study focused on hydrazide derivatives of a related compound, 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid. These synthesized hydrazides were found to possess antibacterial properties, suggesting that modifications at the carboxylic acid group could be a viable strategy for developing antibacterial agents based on this scaffold. nih.gov Furthermore, some 5‐acetyl‐3‐amino‐4‐aryl‐6‐methylthieno[2,3‐b]pyridine‐2‐carboxamides were synthesized and subsequently tested in vitro for their antimicrobial activities, indicating ongoing interest in this chemical class. mdpi.com
| Compound Series | Tested Organisms | Observed Activity | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines (8a, 8e) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Moderate activity observed against B. subtilis. | ekb.eg |
| 3-Pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid hydrazides | Not specified | Possessed antibacterial properties. | nih.gov |
| 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides | Not specified | Tested for in vitro antimicrobial activities. | mdpi.com |
The 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) (TPA) series has been specifically explored for its potential against Mycobacterium tuberculosis. researchgate.net Initial studies found that while some analogs were active, they showed poor activity against the wild-type strain. researchgate.net Subsequent research aimed to improve the potency and understand the structure-activity relationship of the series. researchgate.net
It was discovered that substitutions at the 4- or 6-positions of the thieno[2,3-b]pyridine core are crucial for activity against M. tuberculosis. researchgate.net For instance, a derivative with a hydrogen at the 4-position (compound 11m) showed no activity (IC90 > 100 μM). researchgate.net In contrast, introducing different groups at these positions led to compounds with significant potency. The 3,4-methylenedioxyphenyl derivative (15f) was identified as highly active, with a 90% inhibitory concentration (IC90) of 0.94 μM. researchgate.net Another potent inhibitor, compound 17af, demonstrated an IC90 of 1.2 μM against wild-type M. tuberculosis. researchgate.net The cytotoxicity of these compounds was often assessed in parallel using the HepG2 human cell line to determine their selectivity. researchgate.netresearchgate.net
| Compound | Description | Activity against M. tuberculosis (IC90, μM) | Cytotoxicity against HepG2 cells (IC50, μM) | Reference |
|---|---|---|---|---|
| 11m | Hydrogen at 4-position | > 100 | > 100 | researchgate.net |
| 15f | 3,4-methylenedioxyphenyl derivative | 0.94 | Not specified | researchgate.net |
| 17a | 6-methoxypyridine derivative | 1.4 | Not specified | researchgate.net |
| 17af | Potent inhibitor from optimized series | 1.2 | 19 | researchgate.net |
Anti-inflammatory Properties and Mechanistic Insights (in vitro)
Thieno[2,3-b]pyridine derivatives have been identified as potential anti-inflammatory agents, with research pointing towards their role as inhibitors of key enzymes in the eicosanoid biosynthesis pathway. nih.gov In vitro studies have explored their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of inflammation. nih.gov
Certain derivatives demonstrated notable inhibitory activity. For example, compound 7n exhibited moderate COX-2 inhibitory activity with an IC50 value of 321.5 nM and a selectivity index (COX-1/COX-2) of 7.89. nih.gov The same compound also showed moderate inhibition of 5-LOX with an IC50 of 222.1 nM. nih.gov Another derivative, compound 7f, was identified as a more potent 5-LOX inhibitor with an IC50 value of 77.37 nM. nih.gov Further mechanistic studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells revealed that compounds 7f and 7n had better inhibitory effects on the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) than the reference drugs celecoxib (B62257) and indomethacin. nih.gov
| Compound | COX-2 Inhibition (IC50) | 5-LOX Inhibition (IC50) | Effect on Inflammatory Mediators | Reference |
|---|---|---|---|---|
| 7f | 537 nM | 77.37 nM | Inhibited NO and PGE2 production in LPS-induced RAW 264.7 cells. | nih.gov |
| 7n | 321.5 nM | 222.1 nM | Inhibited NO and PGE2 production in LPS-induced RAW 264.7 cells. | nih.gov |
Anticancer and Antiproliferative Investigations (in vitro)
The anticancer potential of thieno[2,3-b]pyridine derivatives has been extensively investigated across a wide range of human cancer cell lines. These compounds have demonstrated potent cytotoxic and antiproliferative effects, often attributed to the inhibition of phosphoinositide-specific phospholipase C (PI-PLC), an enzyme found to be upregulated in many cancers. nih.govnih.gov
Numerous studies have quantified the cytotoxic effects of thieno[2,3-b]pyridine derivatives by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values. A series of novel derivatives with bulky ester and carbonate functional groups showed remarkable potency. nih.gov For instance, compounds 6c, 8c, and 8d displayed IC50 values of 11, 15, and 24 nM, respectively, in HCT-116 colon cancer cells. nih.gov These same compounds were also highly active against the triple-negative breast cancer cell line MDA-MB-231, with IC50 values of 24, 21, and 32 nM, respectively. nih.gov
Another derivative, (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide, was shown to be cytotoxic to both MDA-MB-231 and MCF-7 breast cancer cell lines, with cytotoxicity increasing with concentration and time of treatment. nih.gov In MDA-MB-231 cells, cytotoxicity was observed at a concentration of 0.05 µM after 24 hours. nih.gov Investigations in prostate cancer cell lines also revealed potent antiproliferative effects. Furthermore, studies on the NCI60 tumor cell panel showed that derivative 9a was particularly active, with a GI50 of 70 nM against the MB-MDA-435 melanoma cell line.
| Compound | Cancer Cell Line | Activity (IC50 / GI50) | Reference |
|---|---|---|---|
| 6c | HCT-116 (Colon) | 11 nM | nih.gov |
| 8c | HCT-116 (Colon) | 15 nM | nih.gov |
| 8d | HCT-116 (Colon) | 24 nM | nih.gov |
| 6c | MDA-MB-231 (Breast) | 24 nM | nih.gov |
| 8c | MDA-MB-231 (Breast) | 21 nM | nih.gov |
| 8d | MDA-MB-231 (Breast) | 32 nM | nih.gov |
| 9a | MB-MDA-435 (Melanoma) | 70 nM | |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide | MDA-MB-231 (Breast) | Cytotoxic at 0.05 µM | nih.gov |
The cytotoxic effects of thieno[2,3-b]pyridine derivatives are closely linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Flow cytometry analyses have been instrumental in elucidating these mechanisms.
Treatment of breast cancer cells (MDA-MB-231 and MCF-7) with a novel thieno[2,3-b]pyridine derivative led to a significant increase in the percentage of apoptotic cells. nih.gov In the MDA-MB-231 cell line, the compound induced a significant rise in early, late, and total apoptosis. nih.gov Similarly, in prostate cancer cells, these compounds were found to promote apoptosis.
In addition to directly triggering apoptosis, these compounds have been shown to affect the cell cycle. Studies in the PC3 prostate cancer cell line demonstrated that treatment with thieno[2,3-b]pyridine inhibitors induced G2/M arrest. After 24 hours of treatment, a majority of the cells were found to be arrested in the G2/M phase of the cell cycle, preventing them from proceeding to mitosis and ultimately leading to cell death.
Enzyme and Receptor Target Modulation
Derivatives of the 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid core structure have been extensively studied for their ability to modulate the activity of various biological targets, including enzymes and G-protein coupled receptors. This research has uncovered mechanisms of action that span antibacterial, anti-inflammatory, and neurological pathways.
DNA Gyrase Inhibition
The thieno[2,3-b]pyridine scaffold is recognized as an effective inhibitor of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. researchgate.net While direct studies on this compound are limited, the broader class of thienopyridines has demonstrated potent activity. These compounds typically function by targeting either the GyrA subunit, which is responsible for DNA cleavage and re-ligation, or the GyrB subunit, which possesses ATPase activity. nih.govunivie.ac.at The inhibition of DNA gyrase by these hybrid inhibitors can lead to potent antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The development of multi-targeting ligands that inhibit both subunits of DNA gyrase is a strategy to combat the rapid spread of antimicrobial resistance. nih.gov
Kinase Inhibition (e.g., IKK complex, PfGSK-3, Src)
The thieno[2,3-b]pyridine core is a prominent scaffold for the development of kinase inhibitors, which are crucial in regulating cellular signaling pathways. researchgate.net Dysregulation of kinase activity is often implicated in diseases like cancer. nih.goved.ac.uk
IKK Complex Inhibition : A series of thieno[2,3-b]pyridine-based compounds have been identified as potent inhibitors of IκB kinase β (IKKβ). Structural optimization of the thienopyridine core, particularly at the C4 and C6 positions, led to analogues with IC50 values as low as 40 nM against IKKβ. These inhibitors were shown to suppress LPS-induced TNF-α production, demonstrating direct interference with the NF-κB signaling pathway. researchgate.net
PfGSK-3 Inhibition : 3,6-Diaminothieno[2,3-b]pyridines have been identified as selective inhibitors of the plasmodial glycogen (B147801) synthase kinase-3 (PfGSK-3), an essential enzyme in the life cycle of the malaria parasite Plasmodium falciparum. nih.gov
Src Kinase Inhibition : The non-receptor tyrosine kinase c-Src is a target for cancer therapy due to its role in tumor progression. nih.gov Derivatives of 3-amino-thieno[2,3-b]pyridine were discovered as novel c-Src inhibitors. nih.gov Molecular modeling and X-ray crystallography studies have helped to understand how these ligands interact within the ATP hydrophobic pocket of the enzyme. nih.gov Further studies on 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, a related scaffold, showed that modifications at the C-7 position, such as a 2,4-dichloro-5-methoxyphenylamino group, provided superior inhibition of Src enzymatic activity. nih.gov
| Kinase Target | Thienopyridine Class | Notable Findings |
| IKKβ | Thieno[2,3-b]pyridines | Potent inhibition with IC50 values as low as 40 nM; suppression of TNF-α production. |
| PfGSK-3 | 3,6-Diaminothieno[2,3-b]pyridines | Selective inhibition of the plasmodial kinase. nih.gov |
| c-Src | 3-Amino-thieno[2,3-b]pyridines | Efficient enzymatic inhibition; interaction with the ATP hydrophobic pocket. nih.gov |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov Thieno[2,3-b]pyridine derivatives have shown potential as AChE inhibitors. For instance, bis(thieno[2,3-b]pyridine-2-carbonitrile) demonstrated significant acetylcholinesterase inhibitory activity, with an 83.2% inhibition at a concentration of 100 μM. researchgate.net Furthermore, in silico studies on newly synthesized dimers from 3-aminothieno[2,3-b]pyridine-2-carboxamides suggest they are promising candidates for further investigation as acetylcholinesterase inhibitors. acs.org
P2Y12 Receptor Antagonism and Platelet Activity Inhibition Mechanisms
The P2Y12 receptor is a crucial component in ADP-mediated platelet activation and aggregation, making it a primary target for antiplatelet drugs. nih.gov While the thieno[3,2-c]pyridine (B143518) class (e.g., clopidogrel) are well-known P2Y12 inhibitors, recent research has demonstrated that the isomeric thieno[2,3-b]pyridine scaffold also possesses potent anti-platelet activity. nih.gov
Six thieno[2,3-b]pyridine derivatives were evaluated for their in vitro anti-platelet effects. All tested compounds affected both platelet activation and aggregation, with some demonstrating greater activity than clopidogrel (B1663587). nih.gov These compounds are believed to act as P2Y12 inhibitors. The mechanism of P2Y12 inhibition by thienopyridines typically involves the irreversible binding of an active metabolite to cysteine residues on the receptor, which blocks ADP binding and subsequent downstream signaling. nih.gov This inhibition prevents the Gαi2 protein-coupled downregulation of adenylyl cyclase, thereby maintaining intracellular cAMP levels which helps to keep platelets in a resting state. nih.gov The thieno[2,3-b]pyridine derivatives also showed a synergistic effect when combined with aspirin, a common antiplatelet co-therapy. nih.gov
Interaction with Biological Macromolecules (non-specific, non-clinical binding)
The physicochemical properties of this compound derivatives influence their interaction with biological macromolecules beyond specific enzyme or receptor binding pockets. The extensive planarity of the thieno[2,3-b]pyridine ring system can lead to intermolecular stacking and crystal packing. mdpi.com
In the crystal structure of a related compound, 4-(3-fluoroanilino)thieno[2,3-b]pyridine-6-carboxylic acid, the fused ring system is nearly planar. The crystal packing is stabilized by supramolecular chains formed via hydrogen bonds and further consolidated by π–π interactions. These interactions occur between the benzene (B151609) ring and both the thienyl and pyridyl rings of the thieno[2,3-b]pyridine core, with centroid-centroid distances measured at 3.6963 Å and 3.3812 Å, respectively. nih.gov Such non-specific binding interactions, driven by molecular planarity and aromaticity, can influence the solubility, distribution, and off-target activities of these compounds. mdpi.com Efforts to improve properties like solubility have involved disrupting this crystal packing by incorporating bulky functional groups. mdpi.com
DNA Binding and Intercalation Studies
While direct DNA intercalation by this compound is not extensively documented, studies on the broader thieno[2,3-b]pyridine class suggest an indirect but critical role in processes related to DNA damage and repair. Research has shown that certain derivatives can sensitize cancer cells to topoisomerase I (TOP1) inhibitors like topotecan (B1662842). nih.gov This sensitization effect suggests an interference with DNA repair pathways that would typically resolve the damage caused by TOP1 inhibitors. nih.gov
One of the key enzymes in these repair pathways is Tyrosyl-DNA phosphodiesterase 1 (TDP1), which is responsible for repairing DNA lesions created by TOP1 inhibitors. nih.govresearchgate.net Several thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit TDP1. nih.gov While many of the synthesized compounds showed inhibitory activity against TDP1, it was surprisingly found that the synergistic effect with topotecan was enhanced in TDP1 knockout cells. nih.gov This indicates that the chemosensitizing effect is not solely dependent on TDP1 inhibition but likely involves a more complex network of DNA repair mechanisms. nih.gov
The planar structure of thieno[2,3-b]pyridines is a common feature in molecules known to intercalate with DNA. nih.govmdpi.com However, current research priorities for this class of compounds have focused more on their roles as enzyme inhibitors and receptor modulators rather than direct DNA binders. nih.gov
Table 1: TDP1 Inhibition by Thieno[2,3-b]pyridine Derivatives
| Compound Series | Screening Concentration | Key Finding | Reference |
|---|---|---|---|
| Series 1 (6a–k, 7a–k) | 100 μM | 10 of 22 compounds showed >50% inhibition of TDP1. | nih.gov |
| Series 2 (9a–l, 10a–l) | 50 μM | None of the compounds achieved 50% target inhibition; IC50 values were all >50 μM. Compound 9f showed the highest inhibition at 48%. | nih.gov |
Protein Binding Modalities (e.g., π-π stacking, hydrogen bonding)
The thieno[2,3-b]pyridine scaffold has been identified as a versatile structure for interacting with various protein targets, a characteristic attributed to its potential for multiple binding modalities. The highly planar nature of these molecules facilitates intermolecular attractive forces, including π-π stacking and hydrogen bonding. nih.gov These interactions are crucial for their binding affinity and inhibitory action against several enzymes and receptors. nih.govnbuv.gov.ua
Molecular modeling studies have provided insights into these binding modes. For instance, in the context of G protein-coupled receptors (GPCRs), docking studies of a thieno[2,3-b]pyridine derivative with the A2A receptor revealed potential lipophilic contacts and hydrogen bonding with key residues like Lys60. nih.gov The stability of complexes formed between heterocyclic compounds and protein peptide moieties is influenced by both π-stacking interactions and hydrogen bonds with functional groups of amino acids such as those containing -OH, -NH2, and -SH. nbuv.gov.ua
The development of pyridine-2-one derivatives as multidrug resistance modulators highlighted that their efficacy depends on the positioning of hydrogen bond acceptor functions, such as cyano groups, which can form effective hydrogen bonds with the protein target. nih.gov The planarity of the thieno[2,3-b]pyridine ring system is thought to promote tight packing due to these strong intermolecular forces, which include both hydrogen bonds and π-stacking interactions. nih.gov
Table 2: Protein Targets and Binding Insights for Thieno[2,3-b]pyridine Derivatives
| Protein Target | Observed/Predicted Interaction | Significance | Reference |
|---|---|---|---|
| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | Active site binding | Inhibition of DNA repair, potential for chemosensitization. | nih.govnih.gov |
| Adenosine A2A receptor (A2AAR) | Strong binding predicted by molecular modeling, involving lipophilic contacts and hydrogen bonds. | Considered a plausible primary target for the compound class. | nih.govnih.gov |
| Tubulin | Binding to the colchicine (B1669291) binding site. | Antiproliferative activity. | nih.gov |
| Phosphoinositide phospholipase C (PI-PLC) | Good fit in docking scaffolds. | Inhibition of this enzyme class is linked to antiproliferative effects. | rsc.orgmdpi.com |
Modulation of Multidrug Resistance (MDR) Mechanisms
A significant area of investigation for thieno[2,3-b]pyridines is their ability to counteract multidrug resistance (MDR) in cancer cells. nih.gov MDR is a major obstacle in chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1), multidrug resistance-associated protein 1 (MRP1 or ABCC1), and breast cancer resistance protein (BCRP or ABCG2). nih.gov These transporters function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents.
A study dedicated to synthesizing and evaluating novel thieno[2,3-b]pyridines as MDR modulators found that several derivatives exhibited potent inhibitory activity against these key ABC transporters. nih.gov The structure-activity relationship studies within this series of compounds led to the identification of specific derivatives with high efficacy. nih.gov
One particular compound, designated 6r , emerged as a highly potent inhibitor of all three major transporters. nih.gov Its efficacy, demonstrated by low EC50 values, suggests that thieno[2,3-b]pyridines could be developed as broad-spectrum MDR modulators to be used in combination with conventional chemotherapy drugs. nih.gov
Table 3: Inhibitory Activity of Thieno[2,3-b]pyridine Derivative (6r) on MDR Transporters
| MDR Transporter | EC50 Value (μM) | Reference |
|---|---|---|
| P-glycoprotein (P-gp) | 0.3 ± 0.2 | nih.gov |
| MRP1 | 1.1 ± 0.1 | nih.gov |
| BCRP1 | 0.2 ± 0.05 | nih.gov |
Potential Applications in Chemical Biology and Materials Science
Use as Chemical Probes for Biological Pathways
The thieno[2,3-b]pyridine (B153569) framework, the backbone of 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid, is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds. mdpi.comnih.gov Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.eg This inherent bioactivity makes them excellent candidates for the development of chemical probes to investigate complex biological pathways.
Notably, derivatives of 3-amino-thieno[2,3-b]pyridine-2-carboxamide have shown potent anti-proliferative activity against various cancer cell lines. mdpi.comnih.gov For instance, certain analogues have exhibited significant growth inhibition in prostate cancer cells and have been investigated as inhibitors of phosphoinositide specific-phospholipase C (PLC), an enzyme implicated in cancer progression. nih.govnih.gov By modifying the substituents on the thieno[2,3-b]pyridine core, researchers can systematically probe the structure-activity relationships and elucidate the specific molecular targets and mechanisms of action. This makes this compound a valuable starting point for the design and synthesis of targeted chemical probes to explore signaling pathways involved in cell proliferation and other disease processes.
Table 1: Biological Activities of Thieno[2,3-b]pyridine Derivatives
| Derivative Class | Biological Activity | Potential Application |
|---|---|---|
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Anti-proliferative | Cancer Research |
| Thieno[2,3-b]pyridinones | NMDA Receptor Antagonism | Neuroscience Research |
Building Blocks for Complex Molecular Architectures
The functional groups present in this compound, namely the carboxylic acid and the reactive sites on the heterocyclic rings, render it a highly versatile building block for the synthesis of more complex molecular architectures. researchgate.net The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as amides, esters, and ketones, allowing for the facile construction of diverse chemical libraries. nih.gov
Furthermore, the thieno[2,3-b]pyridine nucleus can participate in various chemical transformations to create fused heterocyclic systems. Research has demonstrated the utility of thieno[2,3-b]pyridine derivatives in the synthesis of condensed heterocycles, including those containing pyrimidine (B1678525), triazine, and other pharmacologically relevant motifs. researchgate.netresearchgate.net These complex structures often exhibit unique biological activities and photophysical properties, highlighting the importance of the parent scaffold as a foundational element in synthetic chemistry. The ability to systematically modify and build upon the this compound framework is crucial for the development of novel compounds with tailored functions.
Development of Advanced Materials with Tunable Properties
While direct applications of this compound in materials science are still an emerging area of research, the inherent properties of the thieno[2,3-b]pyridine scaffold suggest significant potential. The planar, electron-rich nature of this heterocyclic system is a key feature in the design of organic electronic materials.
Electronic and Optical Properties
The electronic properties of materials derived from thieno[2,3-b]pyridine can be finely tuned through chemical modification. The extended π-conjugation within the fused ring system facilitates charge transport, a critical characteristic for organic semiconductors. Although specific data for this compound is not extensively documented, studies on related thienothiophene and dithienothiophene derivatives have shown their promise in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.orgmdpi.com The introduction of electron-donating or electron-withdrawing groups onto the thieno[2,3-b]pyridine core can modulate the HOMO and LUMO energy levels, thereby influencing the material's electronic and optical properties. This tunability is essential for designing materials with specific band gaps and charge-carrying capabilities for various optoelectronic applications.
Photophysical Studies and Sensing Applications
Recent research has begun to uncover the intriguing photophysical properties of thieno[2,3-b]pyridine derivatives, suggesting their potential use in sensing applications. A study on newly synthesized thieno[2,3-b]pyridines bearing a phenylethenyl moiety revealed that these compounds exhibit luminescence in the solid state. researchgate.net
The investigation into the photophysical properties of these compounds in various solvents indicated that their absorption and emission characteristics are influenced by the solvent polarity. researchgate.net Notably, some of these derivatives displayed aggregation-induced emission (AIE) behavior, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation. researchgate.net This property is particularly valuable for the development of fluorescent sensors, as it can lead to a "turn-on" signal in the presence of a specific analyte or change in the local environment.
Table 2: Photophysical Properties of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Key Feature |
|---|---|---|---|
| 5-acetyl-3-amino-2-(N-arylcarbamoyl)-6-methyl-4-(2-phenylethenyl)thieno[2,3-b]pyridines | ~365 | Varies with solvent | Luminescence in solid state, Potential for AIE |
Data extracted from a study on related thieno[2,3-b]pyridine derivatives and may not be directly representative of this compound. researchgate.net
The inherent fluorescence of the thieno[2,3-b]pyridine scaffold, combined with the potential for AIE, makes this compound a promising platform for the design of novel chemosensors and biological imaging agents. The carboxylic acid group provides a convenient handle for conjugation to biomolecules or other recognition elements, enabling the development of highly specific and sensitive detection systems.
An in-depth analysis of future perspectives and emerging research avenues for the chemical compound this compound reveals a landscape ripe with opportunities for innovation and discovery. As a member of the thieno[2,3-b]pyridine class, this scaffold is a cornerstone in medicinal chemistry, with research continually pushing the boundaries of its potential applications. chemimpex.comnih.gov The following sections explore the key areas of future research that promise to unlock the full therapeutic utility of this compound and its derivatives.
Q & A
Q. Precautions :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize cyclization efficiency.
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Answer:
Advanced spectroscopic and spectrometric techniques are employed:
- NMR Analysis : 1H and 13C NMR identify substituent positions and confirm ring closure. DEPT and 2D NMR (e.g., COSY, HSQC) resolve overlapping signals in heterocyclic systems .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine or chlorine substituents) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of thieno[2,3-b]pyridine derivatives?
Answer:
SAR studies require systematic variation of substituents and evaluation of biological endpoints:
- Functional Group Modifications : Introduce electron-withdrawing (e.g., -NO₂, -Br) or donating groups (e.g., -OCH₃) at positions 3, 5, or 7 to assess cytotoxicity or binding affinity changes. For example, ethyl 2-(aryloxo)thieno[2,3-b]pyridine-5-carboxylate derivatives showed varied activity against multidrug-resistant cell lines .
- Bioisosteric Replacements : Replace the carboxylic acid with amides or sulfonamides to improve metabolic stability .
- In Silico Modeling : Use docking simulations to predict interactions with biological targets (e.g., kinases) before synthesis .
Data Interpretation : Normalize activity data against controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO concentration in cytotoxicity assays) .
Advanced: What strategies address discrepancies in cytotoxic activity data across structurally similar derivatives?
Answer:
Discrepancies may arise from experimental variables or compound stability:
- Purity Validation : Use HPLC (>98% purity) to rule out impurities affecting bioactivity. For example, residual palladium from catalytic steps can artificially suppress cell viability .
- Solubility Optimization : Test derivatives in multiple solvents (e.g., PBS, DMSO) to ensure consistent bioavailability .
- Mechanistic Profiling : Compare apoptosis induction (via flow cytometry) vs. ROS generation to differentiate modes of action .
Case Study : Ruthenium(II)-p-cymene complexes with pyridinedicarboxylic acid ligands exhibited low antiproliferative activity, attributed to poor cellular uptake rather than intrinsic inactivity .
Basic: What are the stability challenges associated with this compound, and how are they mitigated?
Answer :
Key stability issues include:
- Decarboxylation : The free carboxylic acid form readily loses CO₂ under heat or basic conditions. Stabilization via esterification (e.g., methyl or ethyl esters) is recommended .
- Photodegradation : Store derivatives in amber vials under inert atmosphere (N₂ or Ar) at -20°C .
- Hydrolysis : Avoid aqueous buffers at extreme pH during biological assays; lyophilize compounds for long-term storage .
Advanced: How does the carboxylic acid group in thieno[2,3-b]pyridines participate in coordination chemistry for metal complex formation?
Answer :
The deprotonated carboxylate acts as a bidentate ligand:
- Metal Binding : Forms stable complexes with transition metals (e.g., Ru, Pt) via O-atom coordination. For example, pyridinedicarboxylic acid derivatives chelate ruthenium in [(η⁶-p-cymene)RuCl(L)] complexes, enhancing solubility and altering redox properties .
- Applications : Metal complexes are explored for anticancer activity, leveraging ligand-to-metal charge transfer (LMCT) for DNA interaction .
Advanced: What analytical methods resolve regiochemical ambiguities in substituted thieno[2,3-b]pyridines?
Q. Answer :
- Isotopic Labeling : Use ¹³C-labeled precursors to track substituent positions during cyclization.
- NOESY NMR : Detects spatial proximity between protons (e.g., methyl groups and adjacent aromatic protons) .
- Single-Crystal XRD : Definitive assignment for ambiguous derivatives, such as distinguishing 6-methyl from 7-methyl isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
